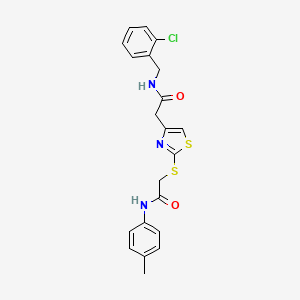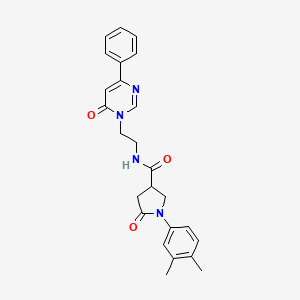![molecular formula C20H19N3O2S B2388906 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865180-63-8](/img/structure/B2388906.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains an acetamido group (CONH2), an allyl group (CH2=CH-CH2-), and a phenylacetamide moiety (C6H5-CONH-). These functional groups could potentially influence the compound’s reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Research indicates that derivatives of N-phenylacetamide, including those with thiazole moieties, demonstrate significant antibacterial and antifungal properties. For instance, a study by (Lu et al., 2020) showed that these compounds have promising antibacterial activities against various bacteria strains, with some derivatives also exhibiting nematicidal activity. Similarly, (Saravanan et al., 2010) and (Darwish et al., 2014) highlighted the antimicrobial potential of various thiazole derivatives.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. (Lesyk et al., 2007) investigated thiazolo[3,2-b][1,2,4]triazol-6-ones derivatives, revealing potent anticancer activity against various cancer cell lines. In addition, (Duran & Demirayak, 2012) and (Karaburun et al., 2018) demonstrated that certain thiazole-acetamide derivatives exhibit significant anticancer activities.
Anti-Inflammatory and Analgesic Effects
Research by (Golota et al., 2015) focused on the synthesis of thiazolidinone derivatives for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). Their findings suggest that these compounds have notable anti-exudative activity, indicating their potential as anti-inflammatory agents.
Metabolic Stability Improvement
A study by (Stec et al., 2011) explored modifications of thiazole derivatives to enhance metabolic stability, particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibition.
Anticonvulsant Properties
The anticonvulsant potential of thiazole derivatives was explored in a study by (Kohn et al., 1993). They found that certain alpha-acetamido-N-benzylacetamide derivatives, including those with a thiazole moiety, displayed significant protection against seizures in mice.
Hypoglycemic and Hypolipidemic Effects
In research conducted by (Mehendale-Munj et al., 2011), novel thiazolidinedione ring-containing molecules were synthesized and evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-3-11-23-17-10-9-16(21-14(2)24)13-18(17)26-20(23)22-19(25)12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDGIYIEVYPPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

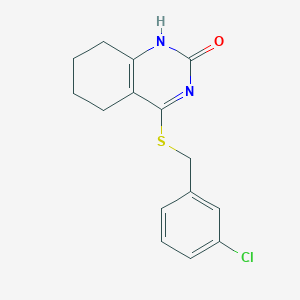

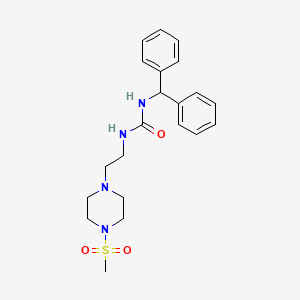
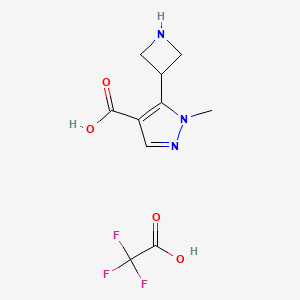

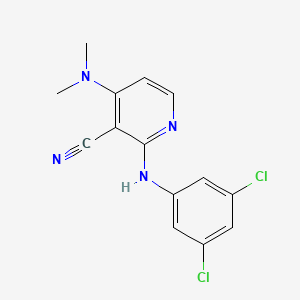
![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
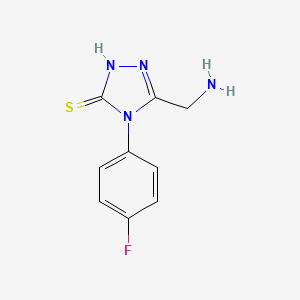
![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)
